5-Bromo-1-(5-bromopyridin-2-yl)pyridin-2-one
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Overview
Description
5-Bromo-1-(5-bromopyridin-2-yl)pyridin-2-one is a brominated heterocyclic aromatic organic compound. It is characterized by the presence of two bromine atoms and a pyridine ring structure, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Halogenation: Bromination of pyridine derivatives under controlled conditions.
Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions between pyridine derivatives and bromine sources.
Nucleophilic Substitution: Substituting pyridine derivatives with bromine in the presence of a suitable nucleophile.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, often involving continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in different structural isomers.
Substitution: Substitution reactions can replace bromine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH₃) are typically employed.
Major Products Formed:
Oxidation: Oxidized derivatives such as 5-bromo-1-(5-bromopyridin-2-yl)pyridin-2-one oxide.
Reduction: Reduced derivatives such as this compound hydride.
Substitution: Substituted derivatives such as this compound hydroxide or amine.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, aiding in the study of biological processes and drug discovery. Medicine: The compound's derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-1-(5-bromopyridin-2-yl)pyridin-2-one exerts its effects involves interactions with molecular targets and pathways. The bromine atoms play a crucial role in the compound's reactivity, influencing its binding affinity and biological activity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction processes.
Genes: The compound may influence gene expression, leading to changes in cellular functions.
Comparison with Similar Compounds
5-Bromopyridine: A simpler brominated pyridine derivative.
2,3-Diamino-5-bromopyridine: A compound with additional amino groups.
1-(5-Bromopyridin-2-yl)ethanone: A related pyridine derivative with a different functional group.
Uniqueness: 5-Bromo-1-(5-bromopyridin-2-yl)pyridin-2-one stands out due to its unique structural features, including the presence of two bromine atoms and the pyridin-2-one moiety. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-bromo-1-(5-bromopyridin-2-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2O/c11-7-1-3-9(13-5-7)14-6-8(12)2-4-10(14)15/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBGWHYNLQASCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)N2C=C(C=CC2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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